Diphenylcyclopropenone

Overview

Description

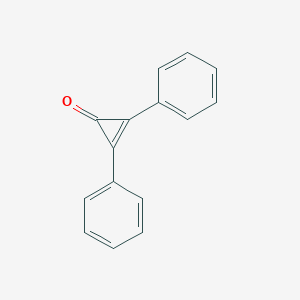

Diphenylcyclopropenone (CAS 886-38-4) is a strained cyclic ketone featuring a three-membered cyclopropenone ring substituted with two phenyl groups. It is historically significant as the first stable molecule containing a carbonyl group within a three-membered ring, exhibiting partial aromatic character due to electron delocalization across the conjugated π-system . This compound has a molecular weight of 206.24 g/mol, a melting point of 118–122°C, and a density of 1.232 g/cm³ . Its thermodynamic stability is attributed to a balance between ring strain (approximately 54 kcal/mol) and resonance stabilization, as demonstrated by heat of formation studies (−21.3 ± 0.5 kcal/mol) .

This compound is widely utilized in organic synthesis, particularly in [3+2] cycloadditions with alkynes to form cyclopentadienones—key intermediates in materials science and catalysis . It also serves as a topical immunotherapy agent for alopecia areata and warts, with clinical studies reporting efficacy rates of 50–88% depending on the formulation .

Preparation Methods

Chemical Synthesis of Diphenylcyclopropenone

Cyclization of α,α'-Dibromodibenzylketone

The primary synthetic route for DPCP involves the cyclization of α,α'-dibromodibenzylketone. This method, first reported by Breslow and Posner, proceeds via a base-mediated intramolecular cyclization reaction . The reaction mechanism entails dehydrohalogenation, where the bromine atoms are eliminated, forming the strained cyclopropenone ring. Key experimental conditions include:

-

Reagents : Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at −78°C.

This method is favored for its scalability and reproducibility. However, the intermediate α,α'-dibromodibenzylketone must be rigorously purified to avoid side reactions, such as the formation of diphenylacetylene, a common decomposition product .

Formulation and Stability Considerations

Solvent Systems and Stability

DPCP’s stability is highly solvent-dependent. Studies comparing acetone and propylene glycol formulations reveal critical differences :

| Parameter | Acetone (Method A) | Propylene Glycol + Acetone (Method B) |

|---|---|---|

| Stability (0.1% DPCP) | ≤3 months | ≥6 months |

| Evaporation Rate | High | Low |

| Skin Irritation | Moderate | Reduced |

Method B, which combines propylene glycol with acetone, mitigates solvent evaporation and enhances long-term stability, particularly for low-concentration formulations (0.001–0.1% DPCP) .

Light-Induced Decomposition

DPCP undergoes photodegradation to diphenylacetylene when exposed to UV or fluorescent light. Key findings include :

-

Half-Life : 14 days under fluorescent light (ethanol or cyclohexane solutions).

-

Stabilization : Storage in amber vials at −70°C extends stability to >4 weeks .

Preparation of Topical Solutions for Clinical Use

Acetone-Based Formulations (Method A)

Method A involves serial dilution of a 2% DPCP stock solution in acetone. For example, a 0.1% solution is prepared by mixing 0.25 mL stock with 4.75 mL acetone . While simple, this method suffers from rapid solvent evaporation and instability at concentrations <0.5% .

Propylene Glycol-Acetone Formulations (Method B)

Method B addresses low-concentration instability by dissolving DPCP in propylene glycol first, followed by acetone addition at the time of application :

| DPCP Concentration | Propylene Glycol (mL) | Acetone (mL) |

|---|---|---|

| 0.1% | 0.9 | 4.0 |

| 0.01% | 0.99 | 4.0 |

This two-phase system reduces oxidative degradation and improves shelf life, making it preferable for clinical settings .

Advanced Stabilization Techniques

Inclusion Complexes with Cyclodextrins

To circumvent DPCP’s poor aqueous solubility, β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complexes have been developed using a 3D ball-milling technique . Key advantages include:

-

Solubility Enhancement : 12-fold increase in aqueous solubility compared to free DPCP .

-

Anti-Inflammatory Effects : DPCP/HPβCD complexes reduce IFN-γ secretion in murine splenocytes by 38%, suggesting enhanced bioavailability .

Analytical Quality Control

Robust characterization methods ensure batch consistency:

Chemical Reactions Analysis

Types of Reactions: Diphencyprone undergoes various chemical reactions, including:

Oxidation: The carbonyl group in diphencyprone can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents like halogens or nitro groups.

Major Products: The major products formed from these reactions include various substituted derivatives of diphencyprone, which can have different therapeutic properties .

Scientific Research Applications

Alopecia Areata Treatment

Alopecia areata is an autoimmune condition characterized by hair loss. DPCP has emerged as a leading treatment option due to its efficacy in inducing hair regrowth.

- Efficacy : A meta-analysis involving 40 studies with 3,002 patients reported an overall hair regrowth rate of 69%, with complete regrowth in 23% of cases. The treatment showed varying effectiveness based on the type of alopecia, with 42% regrowth in alopecia totalis and 75% in other forms .

- Safety Profile : Common side effects included mild contact dermatitis (36%) and severe contact dermatitis (31%). The recurrence rate post-treatment was noted to be 37% .

- Case Studies : A retrospective study involving 142 patients indicated that DPCP treatment resulted in significant hair regrowth, particularly in patients with less than 50% hair loss before therapy. The study highlighted that treatment success was achieved in 71% of alopecia totalis patients .

| Study Type | Sample Size | Hair Regrowth Rate | Complete Regrowth Rate | Common Side Effects |

|---|---|---|---|---|

| Meta-Analysis | 3002 | 69% | 23% | Mild dermatitis, lymphadenopathy |

| Retrospective Study | 142 | 71% (totalis) | N/A | Itching, rash |

Molluscum Contagiosum Treatment

DPCP has also been studied for its effectiveness against molluscum contagiosum, a viral skin infection.

- Study Findings : In a controlled study of 24 patients, DPCP treatment resulted in an impressive 66.7% complete response rate after several sessions, demonstrating its potential as an effective treatment modality for this condition .

Comparative Efficacy Studies

Several studies have compared DPCP's effectiveness with other treatments for alopecia areata and molluscum contagiosum.

- Combination Therapies : Research indicates that combining DPCP with intralesional steroids enhances its efficacy for extensive alopecia areata cases .

- Protocol Variations : A comparative study showed that a new treatment protocol using DPCP resulted in faster initial hair regrowth compared to standard protocols, suggesting that treatment duration can be optimized without compromising safety .

Mechanism of Action

Diphencyprone exerts its effects by inducing an immune response that opposes the action of autoreactive cells causing hair loss. The compound triggers an inflammatory reaction, which is hypothesized to divert the immune system away from attacking hair follicles, allowing for hair regrowth . Studies using microarray and miRNA profiling have provided insights into the molecular targets and pathways involved in this process .

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

Table 1: Physical and Thermodynamic Properties of Cyclopropenones and Related Compounds

Key Observations :

- This compound’s phenyl groups reduce strain energy (54 kcal/mol) compared to unsubstituted cyclopropenone (71.5 kcal/mol), enhancing stability .

- Methyl substituents (e.g., 3-methylcyclopropenone) moderately lower strain but lack aromatic stabilization, leading to lower melting points and reactivity.

Table 2: Reaction Outcomes with Nucleophiles and Cycloaddition Partners

Key Observations :

- This compound’s electron-deficient cyclopropenone ring facilitates cycloadditions, outperforming less-stabilized analogs like unsubstituted cyclopropenone, which decomposes readily .

- Bulky substituents (e.g., p-tolyl groups) improve regioselectivity in cyclization reactions, as seen in the synthesis of oxetanones .

Pharmacological Comparisons

Table 3: Clinical Efficacy of Topical Immunotherapy Agents

Key Observations :

- This compound shows higher efficacy in wart treatment (88%) compared to imiquimod (50–70%) due to enhanced keratin penetration when combined with salicylic acid .

Biological Activity

Diphenylcyclopropenone (DPCP) is a synthetic compound primarily recognized for its immunotherapeutic properties, particularly in the treatment of alopecia areata (AA). This article delves into the biological activity of DPCP, focusing on its efficacy, safety, mechanisms of action, and clinical applications.

Overview of this compound

DPCP is a contact sensitizer that induces an immune response when applied topically. Its primary use is in the treatment of alopecia areata, an autoimmune condition characterized by hair loss. The compound works by stimulating local immune responses, which may lead to hair regrowth in affected areas.

DPCP functions as a hapten that modifies proteins in the skin, leading to an immune-mediated response. This process involves:

- Activation of T-Cells : DPCP promotes the activation and proliferation of T-cells in the skin, which are crucial for mediating immune responses.

- Cytokine Release : The application of DPCP results in the release of pro-inflammatory cytokines that contribute to hair follicle regeneration.

- Induction of Contact Dermatitis : The inflammatory response often manifests as localized dermatitis, which is a desired effect as it indicates sensitization and immune activation.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of DPCP in treating alopecia areata. A systematic review and meta-analysis encompassing 40 studies with over 3,000 patients reported:

- Overall Hair Regrowth Rate : 69%

- Complete Hair Regrowth Rate : 23%

- Efficacy Based on Alopecia Type :

Case Studies

-

Retrospective Study on Treatment Duration :

A study involving 50 patients indicated that after a median treatment duration of three years: -

Comparative Study on Application Protocols :

A comparative analysis showed that patients receiving weekly applications had higher efficacy rates compared to those treated every three weeks. The new treatment protocol shortened the time to significant hair regrowth .

Safety Profile

While DPCP is generally well-tolerated, some adverse effects have been documented:

- Common Side Effects :

- Serious Adverse Events : Rare cases include generalized allergic reactions and outbreaks of vitiligo .

Efficacy Variability

Research indicates variability in treatment outcomes based on patient demographics and disease characteristics. Key findings include:

- Older age at onset correlates with better treatment outcomes .

- Patients with extensive body hair involvement tend to have poorer responses to therapy .

Long-term Outcomes

The recurrence rate post-treatment is approximately 37%, highlighting the need for ongoing management strategies . Continued monitoring and potential retreatment may be necessary for sustained results.

Q & A

Q. What are the key methodological considerations when designing in vivo studies to evaluate DPCP’s immunomodulatory effects in alopecia areata?

Basic Research Focus

- Experimental Design : Begin with a hypothesis-driven approach, such as testing DPCP’s efficacy in inducing hair regrowth via delayed-type hypersensitivity. Use animal models (e.g., C3H/HeJ mice) or human clinical cohorts with standardized alopecia severity scales (e.g., SALT score) .

- Controls : Include placebo-treated groups and cross-validate results with alternative immunotherapies (e.g., squaric acid dibutylester).

- Dosage Protocols : Optimize DPCP concentration gradients (e.g., 0.0001% to 2%) to minimize adverse effects like dermatitis while maximizing therapeutic response .

Q. How can researchers resolve contradictory efficacy data in DPCP clinical trials for alopecia universalis?

Advanced Research Focus

- Data Contradiction Analysis :

- Variable Identification : Compare patient demographics (age, disease duration), DPCP application frequency, and adjuvant therapies (e.g., corticosteroids) across studies .

- Statistical Re-evaluation : Apply meta-analysis tools to pooled datasets, adjusting for heterogeneity using random-effects models.

- Methodological Audits : Scrutinize differences in DPCP formulation purity (e.g., HPLC-validated vs. commercial-grade compounds) and application techniques (occluded vs. non-occluded patches) .

Q. What analytical methods are recommended for quantifying DPCP stability in topical formulations under varying storage conditions?

Basic Research Focus

- Stability Testing : Use accelerated stability protocols (ICH Q1A guidelines) with HPLC-PDA to monitor DPCP degradation products (e.g., diphenylacetylene) at 25°C/60% RH and 40°C/75% RH.

- Data Collection : Track pH, viscosity, and photolytic degradation over 6–12 months. Include mass spectrometry to confirm compound identity .

Q. How should researchers address ethical and safety challenges in DPCP clinical trials involving pediatric populations?

Advanced Research Focus

- Safety Protocols :

- IRB Compliance : Adhere to pediatric-specific ethical guidelines (e.g., assent forms, minimal risk criteria).

- Adverse Event Mitigation : Pre-treat with emollients to reduce irritant reactions; implement dose-titration schedules.

- Long-term Monitoring : Track potential systemic absorption using serum cytokine profiling (e.g., IFN-γ, IL-17) .

Q. What strategies improve reproducibility in DPCP-mediated contact sensitization assays?

Advanced Research Focus

- Standardization :

- Animal Models : Use genetically homogeneous mice (e.g., BALB/c) with controlled sensitization-challenge intervals (7–14 days).

- Endpoint Metrics : Quantify ear swelling via micrometer calipers and immune cell infiltration via histopathology (CD4+/CD8+ T-cell ratios) .

- Blinding : Ensure double-blinded application and data analysis to reduce bias .

Q. How can computational modeling enhance understanding of DPCP’s molecular interactions with skin proteins?

Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model DPCP’s binding affinity to keratinocyte surface receptors (e.g., MHC class I) using AMBER or GROMACS. Validate with SPR (surface plasmon resonance) assays.

- QSAR Analysis : Corlate DPCP’s cyclopropenone ring electrophilicity with sensitization potency across derivatives .

Q. What are the critical gaps in DPCP’s toxicological profile, and how can they be addressed methodologically?

Basic Research Focus

- Data Gaps : Limited carcinogenicity and teratogenicity studies.

- Testing Frameworks :

- In Vitro : Use Ames test for mutagenicity and zebrafish embryotoxicity models.

- In Silico : Apply OECD QSAR Toolbox for read-across predictions using structurally analogous compounds .

Q. How should researchers optimize DPCP concentration gradients for maximal therapeutic efficacy without inducing tolerance?

Advanced Research Focus

- Dose-Response Curves : Conduct phase I trials with escalating DPCP concentrations (0.001%–0.1%) and monitor CD8+ T-cell clonal expansion via flow cytometry.

- Tolerance Mitigation : Introduce pulsed dosing regimens (e.g., 2-week intervals) to prevent immune exhaustion .

Q. What statistical approaches are robust for analyzing DPCP’s long-term remission rates in alopecia areata?

Advanced Research Focus

- Survival Analysis : Use Kaplan-Meier curves to estimate remission duration, stratified by DPCP concentration and application frequency.

- Multivariate Regression : Adjust for confounders (e.g., autoimmune comorbidities) using Cox proportional hazards models .

Q. How can interdisciplinary collaboration improve DPCP’s translational potential in dermatology?

Basic Research Focus

Properties

IUPAC Name |

2,3-diphenylcycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIBTBXNLVOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046545 | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-38-4 | |

| Record name | Diphenylcyclopropenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphencyprone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphencyprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylcyclopropenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylcycloprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENCYPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.